Cyclohexenediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141607-99-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohex-2-ene-1,1-diol |
InChI |
InChI=1S/C6H10O2/c7-6(8)4-2-1-3-5-6/h2,4,7-8H,1,3,5H2 |
InChI Key |
RVJVAMZRPQBPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexenediol Isomers
Catalytic Strategies for Dihydroxylation of Cyclohexene (B86901)
The direct dihydroxylation of cyclohexene to form 1,2-cyclohexanediol (B165007) is a significant area of research. Various catalytic systems have been developed to achieve high conversion and selectivity under mild conditions.
Heterogeneous Catalysis Systems
Heterogeneous catalysts are favored for their ease of separation and recyclability. Zeolite-based and metal oxide catalysts are prominent in this category.
Titanium silicalite-1 (TS-1), a zeolite with titanium isomorphously substituted into the MFI framework, is a notable catalyst for oxidation reactions using hydrogen peroxide (H₂O₂) as a green oxidant. acs.orgacs.org However, the relatively small pore size of the MFI structure (around 5.5 Å) can limit the diffusion of larger molecules like cyclohexene. psu.edu This restricts the epoxidation reaction to the external active sites of conventional TS-1 crystals. acs.org To overcome this, hierarchical TS-1 materials with improved porosity have been developed, enhancing the accessibility of active sites and leading to increased catalytic activity in cyclohexene oxidation. acs.org
The reaction pathway for cyclohexene oxidation over TS-1 with H₂O₂ can lead to several products. The initial epoxidation of the double bond forms cyclohexene oxide (CHEO), which can then be hydrolyzed to 1,2-cyclohexanediol (CHDO). Further oxidation of the diol can produce 2-hydroxycyclohexanone. acs.org In some cases, particularly with aqueous H₂O₂, 1,2-cyclohexanediol is the major product. psu.edu For instance, a method for preparing 1,2-cyclohexanediol through the oxidation of cyclohexene uses a titanium silicate (B1173343) molecular sieve catalyst in the presence of an acidic substance, achieving high conversion and yield. google.com The use of tungsten-substituted self-pillared pentasil (W-SPP) zeolite nanosheets has also shown superior performance in the epoxidation of cyclohexene to cyclohexene oxide with high selectivity. acs.org
The performance of various zeolite-based catalysts in cyclohexene oxidation is summarized below:
| Catalyst | Oxidant | Major Product(s) | Conversion (%) | Selectivity (%) | Reference |
| TS-1 | H₂O₂ | 1,2-cyclohexanediol | - | ~60 (diol) | psu.edu |
| Ti-β | H₂O₂ | - | - | - | google.com |
| W-SPP | H₂O₂ | Cyclohexene oxide | >99 | 92.6 | acs.org |
| Ti-SPP | H₂O₂ | 1,2-cyclohexanediol | - | 28.5 (epoxide) | acs.org |
| Hierarchical TS-1 | H₂O₂/TBHP | CHEO, CHDO | Enhanced activity | - | acs.org |
Data not always available for all parameters.
Transition metal oxides are widely employed as heterogeneous catalysts for cyclohexene oxidation. mdpi.com The surface chemistry of these catalysts, including the oxidation state and coordination of metal ions, plays a crucial role in their activity and selectivity. rsc.org
For instance, in La₁₋ₓSrₓCoO₃ perovskite nanoparticles, an increase in Strontium content leads to a higher concentration of surface oxygen vacancies, which is beneficial for cyclohexene oxidation. nih.gov Similarly, for CoₓFe₃₋ₓO₄ spinel oxides, the catalytic activity for cyclohexene oxidation is linked to the concentration of octahedrally coordinated Co²⁺ cations, leading to coordinatively unsaturated surface sites that are highly active. rsc.org
Mesoporous cobalt oxide (Co₃O₄) has demonstrated higher activity in the allylic oxidation of cyclohexene compared to supported cobalt catalysts, with notable selectivity towards 2-cyclohexen-1-ol. bcrec.id TiZrCo metallic catalysts have also been shown to be effective for the aerobic oxidation of cyclohexene, with surface CoO and Co₃O₄ species identified as the active sites contributing to high conversion and selectivity to 2-cyclohexen-1-one. mdpi.commdpi.comresearchgate.net
Niobium-based mesoporous silicates, such as Nb-MCM-41 and NbSBA-15, have shown good activity and selectivity in the oxidation of cyclohexene with H₂O₂, leading to cyclohexene oxide and 1,2-cyclohexanediol. researchgate.net The catalytic performance is sensitive to the location and type of niobium precursor used. researchgate.net
The following table summarizes the performance of selected metal oxide catalysts in cyclohexene oxidation:
| Catalyst | Oxidant/Conditions | Major Product(s) | Conversion (%) | Selectivity (%) | Reference |
| Mesoporous Co₃O₄ | TBHP | 2-cyclohexen-1-ol | 78 | 43.3 | bcrec.id |
| TiZrCo | Aerobic | 2-cyclohexen-1-one | 92.2 | 57.6 | mdpi.com |
| Nb-MCM-41/NbSBA-15 | H₂O₂ | Cyclohexene oxide, 1,2-cyclohexanediol | Good | Good | researchgate.net |
| La₀.₇Sr₀.₃CoO₃ | O₂ | - | High | - | nih.gov |
| CoFe₂O₄ | O₂ | 2-cyclohexene-1-hydroperoxide | ~45 | ~80 | rsc.org |
Data not always available for all parameters.
Zeolite-Based Catalysts: Design and Performance
Homogeneous Catalysis Systems: Transition Metal Complexes
Homogeneous catalysis, often involving transition metal complexes, offers high selectivity in the dihydroxylation of alkenes. wikipedia.org Osmium, ruthenium, and rhodium complexes are particularly effective. mdpi.comoup.com
Osmium tetroxide (OsO₄) is a classic and highly efficient reagent for the syn-dihydroxylation of alkenes to produce 1,2-diols. masterorganicchemistry.comjove.com Due to its toxicity and expense, catalytic amounts of OsO₄ are typically used with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. acs.orgwikipedia.org This method provides high yields of cis-1,2-cyclohexanediol (B155557) from cyclohexene. masterorganicchemistry.com An osmium-silsesquioxane complex has been used as a homogeneous catalyst, achieving 99% conversion and 99% selectivity for the dihydroxylation of cyclohexene. kuleuven.be Osmium-based catalysts supported on hydrotalcite-like compounds have also shown high selectivity (>99%) to diols. mdpi.com A simple system using an Osmium(III) complex with hydrogen peroxide as the terminal oxidant allows for the efficient cis-1,2-dihydroxylation of alkenes, with turnover numbers as high as 5500 for cyclohexene. nih.gov
Ruthenium complexes also catalyze the dihydroxylation of alkenes. rsc.org For example, a highly reactive chiral cis-dioxoruthenium(VI) complex can perform dihydroxylation of alkenes at room temperature. rsc.org The mechanism is believed to involve the formation of a [3+2] cycloadduct between the oxo ligands of ruthenium and the C=C bond. nih.gov
Rhodium complexes have also been shown to catalyze the oxidation of cyclohexene, yielding a mixture of products including ketone, alcohol, and epoxide. oup.comcapes.gov.br First-row transition metal phthalocyanine (B1677752) complexes, such as those of manganese, iron, and cobalt, have been employed as catalysts for cyclohexene oxidation, producing epoxycyclohexane, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one. Iron(III) phthalocyanine complexes, in particular, have been shown to be mild and efficient catalysts for the selective oxidation of cyclohexene to cyclohexane-1,2-diol using H₂O₂. mdpi.com
Electro-Assisted Catalysis in Cyclohexene Oxidation
Electrochemical methods offer a green and efficient alternative for cyclohexene oxidation, often operating at ambient temperature and pressure. acs.orgacs.org These methods can avoid the use of hazardous chemical oxidants.
A bimetallic Fe₄Mo₂N electrocatalyst has been developed for the selective oxidation of cyclohexene to 1,2-cyclohexanediol. acs.orgacs.org This system utilizes electrochemically generated OOH radicals on the cathode to achieve nearly 100% selectivity with negligible activity decay over 100 hours. acs.orgacs.org Density functional theory (DFT) calculations revealed that the modified coordination environment of the metal active site enhances the formation of Fe–OOH species, which are responsible for the high oxidative catalytic activity. acs.org
Another approach involves the direct electrocatalytic oxidation of cyclohexene in proton-exchange membrane (PEM) or anion-exchange membrane (AEM) electrolyzers. nii.ac.jp Using a gold (Au) catalyst, which has a high oxygen overvoltage, allows for efficient oxidation by reactive oxygen species generated on the catalyst surface. nii.ac.jp
A universal electrochemical epoxidation method has been reported using a kinetically confined surface radical pathway. nih.gov This approach achieves high selectivity (>99%) and yield (>80%) for the conversion of cyclohexene to cyclohexene oxide. nih.gov The mechanism involves the surface confinement of bromine radicals, which effectively activate the C=C bond. nih.gov
Organocatalysis and Related Approaches
Organocatalysis provides a metal-free alternative for the dihydroxylation of alkenes. While direct organocatalytic dihydroxylation of cyclohexene is less common, related approaches often involve a two-step process of epoxidation followed by hydrolysis.
A clean and metal-free method for the dihydroxylation of alkenes has been developed using a resin-supported sulfonic acid, which is easily recyclable. organic-chemistry.org Iodine-based catalysts have also been explored. For instance, tetrabutylammonium (B224687) iodide (TBAI) catalyzes the regioselective synthesis of 4-aryl/alkyl-1-peroxy-but-3-en-2-ols from dienes. organic-chemistry.org While not directly cyclohexenediol, this demonstrates the potential of iodine catalysis in olefin oxidation.
Reductive Pathways to Cyclohexenediols
Reductive methods offer versatile routes to cyclohexenediols, starting from readily available aromatic compounds or functionalized cyclic precursors.
Catalytic hydrogenation of aromatic rings is a powerful technique for producing alicyclic compounds from their two-dimensional aromatic counterparts. liv.ac.uk This process is fundamental in various industrial applications, such as the large-scale synthesis of cyclohexane (B81311) from benzene (B151609). liv.ac.ukresearchgate.net While the complete reduction of benzene to cyclohexane is common, achieving partial hydrogenation to yield this compound is more nuanced. researchgate.netwikipedia.org The hydrogenation of aromatic compounds typically requires high pressure and temperature, although milder conditions can be employed to selectively reduce double bonds in the presence of an aromatic ring. libretexts.org For instance, nickel or platinum-based catalysts are often used for the hydrogenation of aromatic compounds. researchgate.net Rhodium-based catalysts have also shown effectiveness in the hydrogenation of various aromatic compounds, including lignin-derived aromatics, to their corresponding alicyclic products. liv.ac.uk
The Birch reduction offers an alternative method for the partial reduction of aromatic rings. This reaction uses an alkali metal, such as lithium or sodium, in liquid ammonia (B1221849) with an alcohol. libretexts.orgpitt.edu The regioselectivity of the Birch reduction is influenced by the substituents on the aromatic ring, with electron-withdrawing groups and electron-donating groups directing the reduction to different positions. pitt.edu
Cyclic epoxides serve as valuable precursors for the synthesis of cyclohexenediols. Epoxides are typically formed by the reaction of an alkene, such as cyclohexene, with a peroxycarboxylic acid. libretexts.orglibretexts.org This epoxidation is a syn-addition, meaning the stereochemistry of the alkene is retained in the epoxide product. libretexts.org An alternative route to epoxides involves the treatment of a halohydrin with a base, which initiates an intramolecular Williamson ether synthesis. libretexts.orgorganic-chemistry.org Once formed, the epoxide ring can be opened to yield a diol.
The reduction of α,β-unsaturated ketones is another important pathway to cyclohexenediols, which in this case are allylic alcohols. The Luche reduction, which employs sodium borohydride (B1222165) and a cerium(III) chloride catalyst, is highly effective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-addition. wikipedia.org Other methods for the reduction of α,β-unsaturated ketones include the use of metals in liquid ammonia and transition-metal-free methods using water as a hydrogen source. rsc.orgorganicreactions.org
Table 1: Comparison of Reductive Methods for this compound Synthesis
| Method | Precursor | Key Reagents/Catalysts | Primary Product | Key Features |
|---|---|---|---|---|
| Catalytic Hydrogenation | Aromatic Compounds | H₂, Ni, Pt, Rh liv.ac.ukresearchgate.net | Cyclohexane (full reduction) | High pressure/temperature often required libretexts.org |
| Birch Reduction | Aromatic Compounds | Li or Na in liquid NH₃, alcohol libretexts.orgpitt.edu | Cyclohexadiene derivatives | Regioselectivity depends on substituents pitt.edu |
| Epoxide Ring Opening | Cyclic Epoxides | Peroxyacids for epoxidation libretexts.org | trans- or cis-Diols | Stereospecific syn-addition libretexts.org |
| Luche Reduction | α,β-Unsaturated Ketones | NaBH₄, CeCl₃ wikipedia.org | Allylic Alcohols | Selective 1,2-reduction wikipedia.org |
| Metal-Ammonia Reduction | α,β-Unsaturated Ketones | Alkali metals in liquid NH₃ organicreactions.org | Saturated Ketone Enolates | High stereoselectivity organicreactions.org |
Hydrogenation of Aromatic Precursors
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of cyclohexenediols aims to reduce environmental impact by using safer solvents, sustainable reagents, and more efficient processes. mlsu.ac.inrsc.org
Solvent-free synthesis is a key tenet of green chemistry, minimizing the use of volatile and often toxic organic solvents. zenodo.orgrsc.org These reactions can be conducted by directly mixing reactants, sometimes with the aid of mechanochemistry (ball milling) or microwave irradiation to enhance reaction rates. zenodo.orgcem.com For instance, a manganese-catalyzed, solvent-free synthesis of pyrroles from 1,4-diols and primary amines has been developed, producing only water and hydrogen as byproducts. organic-chemistry.org In the context of this compound synthesis, performing reactions under solvent-free conditions can lead to reduced waste and improved safety. rsc.orgcardiff.ac.uk
The use of sustainable oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) is a cornerstone of green oxidation chemistry. core.ac.uk H₂O₂ is considered a green oxidant because its primary byproduct is water. core.ac.ukresearchgate.net It can be used in the synthesis of adipic acid from cyclohexene, a process that involves the formation of cyclohexanediol as an intermediate. cardiff.ac.ukmaxapress.com For example, using Au/Cs₃PW₁₂O₄₀ and Au/Cs₄SiW₁₂O₄₀ catalysts under solventless conditions, a 14.4% conversion of cyclohexene with 100% selectivity to cyclohexanediol was achieved with the sequential addition of H₂O₂. cardiff.ac.uk
Similarly, molecular oxygen is an ideal oxidant due to its abundance and non-toxic nature. The aerobic epoxidation of cyclohexene to form cyclohexene oxide, a precursor to cyclohexanediol, has been achieved using gold supported on graphite (B72142) or graphene. cardiff.ac.uk The selectivity towards the diol can be improved with a WO₃ co-catalyst and the addition of water, reaching a maximum yield of 17%. cardiff.ac.uk
Table 2: Green Synthesis of Cyclohexanediol from Cyclohexene
| Catalyst System | Oxidant | Conditions | Conversion (%) | Selectivity to Diol (%) | Reference |
|---|---|---|---|---|---|
| Au / Cs₃PW₁₂O₄₀ or Au / Cs₄SiW₁₂O₄₀ | H₂O₂ | Solvent-free, sequential addition | 14.4 | 100 | cardiff.ac.uk |
| Au on graphite/graphene with WO₃ | O₂ | Solvent-free, with water | - | - | cardiff.ac.uk |
| VOx on CeO₂ | O₂ | <150°C | - | - | osti.gov |
Note: Specific conversion and selectivity data for the Au/graphene and VOx/CeO₂ systems were not fully detailed in the provided context.
Continuous flow chemistry involves running reactions in a continuously flowing stream, which offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. sterlingpharmasolutions.comwikipedia.org This methodology is particularly beneficial for handling hazardous reagents or unstable intermediates because only small amounts of material are reacting at any given time. sterlingpharmasolutions.comrsc.org The enhanced control over reaction parameters like temperature and pressure can lead to higher yields and purities. beilstein-journals.org The development of continuous flow processes for reactions like the synthesis of adipic acid, which can involve this compound intermediates, highlights the potential for safer and more efficient manufacturing. maxapress.com
Mechanistic Investigations of Cyclohexenediol Transformations
Oxidation Reactions of Cyclohexenediols
Oxidation reactions of cyclohexenediols can proceed through several pathways, leading to a range of products such as dicarboxylic acids, cyclic ketones, and aromatic compounds. The specific outcome is highly dependent on the reaction conditions and the catalytic system employed.
The oxidative cleavage of the carbon-carbon bond in 1,2-cyclohexanediols to form dicarboxylic acids, such as adipic acid, is a reaction of significant industrial interest. researchgate.net This transformation is a critical step in the synthesis of polymers like nylon. The mechanism of this reaction has been the subject of detailed investigations, particularly using hydrogen peroxide in the presence of various catalysts. jst.go.jpcsic.es
One proposed pathway for the oxidative cleavage of vicinal diols involves a series of steps that ultimately lead to the formation of the dicarboxylic acid. For instance, the oxidation of trans-1,2-cyclohexanediol (B13532) can yield adipic acid almost quantitatively under certain conditions. nih.gov A two-stage method has been proposed where cyclohexene (B86901) is first oxidized to 1,2-cyclohexanediol (B165007), which is then further oxidized to adipic acid using oxygen. researchgate.net
The mechanism of oxidative cleavage often proceeds through key intermediates, including α-hydroxyketones and cyclic esters. jst.go.jpnih.gov The formation of these intermediates is a critical part of the reaction sequence.
A plausible route for the oxidative cleavage of a vicinal diol, such as a cyclohexanediol derivative, using a system like 12-tungstophosphoric acid and hydrogen peroxide involves the following steps jst.go.jpnih.gov:
Initial Oxidation: The vicinal diol is first oxidized to an α-hydroxyketone. jst.go.jpnih.govepa.gov
Nucleophilic Attack: Hydrogen peroxide acts as a nucleophile and attacks the carbonyl carbon of the α-hydroxyketone. jst.go.jpnih.gov
Baeyer-Villiger Rearrangement: The resulting dihydroxy-hydroperoxide intermediate undergoes a Baeyer-Villiger type rearrangement to form a cyclic ester. jst.go.jpnih.gov
Hydrolysis and Final Oxidation: The cyclic ester is then hydrolyzed, and subsequent oxidation steps lead to the final dicarboxylic acid product. jst.go.jpnih.gov
In some oxidation systems, the formation of dimeric species like 2,5-diamino-1,4-dioxanes has been observed, which are then hydrolyzed to produce α-hydroxyketones. epa.gov The identification of these intermediates has been crucial in developing a complete reaction scheme for the formation of desired products and by-products.
Table 1: Intermediates in the Oxidative Cleavage of Cyclohexenediols
| Intermediate | Role in the Reaction Pathway |
|---|---|
| α-Hydroxyketone | Formed from the initial oxidation of the vicinal diol. jst.go.jpnih.govepa.gov |
| Cyclic Ester | Formed via a Baeyer-Villiger rearrangement of a dihydroxy-hydroperoxide intermediate. jst.go.jpnih.gov |
| Dihydroxy-hydroperoxide | Precursor to the cyclic ester, formed by the nucleophilic attack of hydrogen peroxide on the α-hydroxyketone. jst.go.jpnih.gov |
Cyclohexenediols can also undergo dehydrogenation to form cyclic ketones and aromatic compounds. These reactions represent an alternative transformation pathway to oxidative cleavage. For instance, 1,4-cyclohexanediol (B33098) can be oxidized to 4-hydroxy-cyclohexanone. nih.gov
The dehydrogenation of cyclohexene derivatives to produce substituted aromatic compounds is a valuable synthetic strategy. nih.gov Palladium-catalyzed aerobic oxidative dehydrogenation is one such method. nih.gov The proposed mechanism for the dehydrogenation of cyclohexenes can involve the activation of an allylic C-H bond by a Pd(II) catalyst, followed by β-hydrogen elimination from the resulting π-allyl-Pd(II) intermediate. nih.gov
The formation of aromatic compounds from C6-C8 cycloalkanes, cycloalkenes, and cyclodienes in zeolite frameworks occurs through sequential hydride transfer and deprotonation steps. These aromatic compounds can then act as co-catalysts in other important chemical processes. The reduction of aromatic rings to cyclohexanes is also possible under specific catalytic conditions, highlighting the reversible nature of these transformations. libretexts.orglibretexts.org
Oxidative Cleavage Mechanisms to Dicarboxylic Acids
Stereoselectivity and Regioselectivity in Cyclohexenediol Reactions
Controlling the stereochemistry and regiochemistry of reactions involving cyclohexenediols is paramount for the synthesis of specific isomers of functionalized molecules.
The formation of cyclohexenediols from cyclohexene can proceed via two distinct stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation. aakash.ac.inlibretexts.org
syn-Dihydroxylation: This pathway results in the addition of two hydroxyl groups to the same face of the double bond, leading to a cis-diol. jove.commasterorganicchemistry.com This is typically achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgchadsprep.com The reaction with OsO₄ proceeds through a concerted mechanism involving a cyclic osmate ester intermediate. jove.commasterorganicchemistry.com To make the process more economical and less hazardous, catalytic amounts of OsO₄ are often used in conjunction with a co-oxidant. jove.com
The stereochemical outcome is predictable: syn-dihydroxylation of cyclohexene yields cis-cyclohexane-1,2-diol, while anti-dihydroxylation gives the trans-isomer. masterorganicchemistry.com
The structure of the catalyst plays a pivotal role in determining the stereoselectivity and regioselectivity of this compound transformations. saskoer.ca Chiral catalysts are often employed to achieve enantioselective reactions, where one enantiomer of a product is preferentially formed. nih.gov
For example, in palladium-catalyzed allylic substitution reactions, the choice of ligand can significantly influence the enantioselectivity. acs.org Ligands like PHOX-type ligands have proven effective for certain substrates. acs.org Similarly, in the regioselective acetalization of diols derived from sugars, the chirality of the phosphoric acid catalyst can direct the reaction to specific hydroxyl groups. nih.gov The use of different enantiomers of a catalyst can even lead to a switch in regioselectivity. nih.gov
The steric and electronic properties of the catalyst can create a chiral pocket that favors the formation of one stereoisomer over another. acs.org Even in non-chiral systems, the catalyst structure is crucial. For instance, in the oxidation of 1,2-cyclohexanediol, vanadium compounds and Pt/C have shown significant potential. researchgate.net The specific nature of the catalyst, including the metal center and the surrounding ligands, dictates the reaction pathway and the ultimate product distribution.
syn- and anti-Dihydroxylation Pathways
Computational Insights into Reaction Mechanisms
Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction mechanisms involved in the transformations of this compound and its saturated analog, cyclohexanediol. Through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can model reaction pathways, characterize transition states, and understand the energetic factors that govern selectivity and reactivity. These computational insights provide a molecular-level understanding that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) for Mechanistic Elucidation
DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the determination of activation energies and reaction enthalpies. This approach has been successfully applied to understand various transformations of cyclohexanediol, providing a framework for understanding the reactivity of the closely related this compound.
One notable application is in the study of the catalytic oxidation of 1,2-cyclohexanediol to adipic anhydride (B1165640). nih.gov DFT calculations were employed to investigate a three-step reaction mechanism involving a ruthenium-based catalyst. nih.gov The study detailed two competing pathways for the initial dehydrogenation steps: one involving the abstraction of a hydrogen atom from a C-H bond and another from an adjacent O-H bond. The calculated activation barriers for these initial steps were found to be very close in energy, at 21.4 kcal/mol for the C-H abstraction and 21.6 kcal/mol for the O-H abstraction. nih.gov The subsequent dehydrogenation of the α-hydroxy cyclohexanone (B45756) intermediate also showed similar competing pathways with activation barriers of 20.2 kcal/mol and 20.7 kcal/mol, respectively. nih.gov These computational findings highlight the subtle energetic differences that can dictate reaction pathways.
Table 1: Calculated Activation Barriers for the Oxidation of 1,2-Cyclohexanediol
| Reaction Step | Pathway | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Step 1: Dehydrogenation of 1,2-Cyclohexanediol | C-H Bond Dissociation | 21.4 | nih.gov |
| O-H Bond Dissociation | 21.6 | nih.gov | |
| Step 2: Dehydrogenation of α-hydroxy cyclohexanone | C-H Bond Dissociation | 20.2 | nih.gov |
| O-H Bond Dissociation | 20.7 | nih.gov | |
| Step 3: Oxygenation to Adipic Anhydride | Oxo Ligand Attack | 17.4 | nih.gov |
DFT has also been instrumental in explaining the site-selectivity observed in the monophosphorylation of 1,2-cyclohexanediol. rsc.org Using DFT calculations (specifically at the SMD(MeCN)/ωB97X-V(6-311+G(2df,2p))//ωB97X-D/6-31G(d) level of theory), researchers analyzed the transition states for the phosphorylation reaction. rsc.org The study revealed that the formation of a tetracoordinate boron intermediate is crucial for activating the hydroxyl groups. The calculations showed a significant energy difference between the two possible epimeric intermediates, with one being 4.0 kcal/mol more stable than the other. rsc.org Furthermore, the activation barrier for the phosphorylation of the desired hydroxyl group was found to be significantly lower (3.0 kcal/mol) compared to the alternative site (9.4 kcal/mol), thus explaining the observed high selectivity of the reaction. rsc.org
Unraveling Complex Mechanisms: Spin-Crossover and Multi-State Reactivity
Computational studies have also shed light on more complex reaction mechanisms, such as the deoxydehydration (DODH) of trans-1,2-cyclohexanediol, a reaction previously thought to be challenging compared to its cis isomer. chemrxiv.org A combined experimental and computational investigation revealed an energetically feasible pathway for the trans-diol involving a spin-crossover mechanism. chemrxiv.org DFT calculations pointed to a stepwise cleavage of the C-O bonds proceeding through a triplet state, which was found to be more favorable than a concerted singlet pathway. chemrxiv.org The computed relative free energy for the key transition state in this triplet pathway was 30.7 kcal/mol for a model trans-diol substrate. chemrxiv.org This computational work not only provided a plausible mechanism but also explained the experimental observation that the reaction is dependent on light, which can facilitate the necessary intersystem crossing from the singlet to the triplet state. chemrxiv.org
Table 2: Computed Free Energies for Vanadium-Catalyzed Deoxydehydration (DODH) of Diols
| Substrate/State | Description | Relative Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| trans-Diol (S2) | Triplet Pathway Transition State (TS6t) | 43.5 | chemrxiv.org |
| trans-Diol with ideal geometry (S2') | Triplet Pathway Transition State (TS6t') | 30.7 | chemrxiv.org |
| trans-Diol (S2) | Radical Intermediate (8t) | -23.1 | chemrxiv.org |
The Role of Molecular Dynamics (MD) Simulations
While DFT is powerful for studying static structures and transition states, Molecular Dynamics (MD) simulations provide crucial insights into the dynamic behavior of molecules in solution. MD simulations are used to explore the conformational landscape of flexible molecules like this compound and its derivatives, as well as their interactions with solvent molecules. nih.govacs.org This information is vital because the reactivity of a molecule can be strongly influenced by its preferred conformation and solvation shell. For instance, MD simulations have been used to predict physical properties like the glass transition temperature of 1,2-cyclohexanediol by monitoring density and non-bonded potential energy during simulated cooling processes. rsc.org Furthermore, MD simulations are essential for calculating and interpreting spectroscopic data, such as vibrational circular dichroism (VCD) spectra, which can provide detailed structural information about chiral molecules in the solid state and in solution. figshare.comacs.org By providing a time-averaged picture of the molecular system, MD simulations offer a more realistic model for subsequent quantum mechanical calculations of reaction mechanisms. nih.gov
Stereochemical Research and Conformational Analysis of Cyclohexenediols
Conformational Preferences and Dynamics of Cyclohexenediol Isomers
The non-planar nature of the cyclohexane (B81311) ring allows for various conformations, with the chair and boat forms being the most significant. The stability and interconversion of these conformers are central to understanding the reactivity and properties of this compound isomers.
The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation to minimize bond angle strain. libretexts.org It can also exist in a higher-energy "boat" conformation and various intermediate states like the "twist-boat" and "half-chair". libretexts.orgsavemyexams.comwikipedia.org The interconversion between two different chair forms, known as ring flipping, is a rapid process at room temperature. wikipedia.org This dynamic equilibrium involves passing through the higher-energy boat and twist-boat conformations. savemyexams.comwikipedia.org
For substituted cyclohexanes like cyclohexenediols, the substituents' positions (axial or equatorial) significantly impact the stability of a given conformation. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. quora.comlibretexts.org Consequently, chair conformations that place bulky substituents in the more spacious equatorial positions are generally more stable. libretexts.org
In trans-1,2-cyclohexanediol (B13532), a chair-flip interconversion leads to both hydroxyl groups moving from diaxial to diequatorial positions. The diequatorial conformer is more stable due to the absence of significant 1,3-diaxial interactions. quora.com Conversely, for cis-1,2-cyclohexanediol (B155557), one hydroxyl group is always axial and the other equatorial in any chair conformation. quora.com The dynamic behavior of the cyclohexane ring can be influenced by the geometric arrangement of its substituents, with steric repulsion in some isomers lowering the energy barrier for ring inversion and leading to interconversion between chair and twisted boat conformations. nih.gov
The process of interconversion between chair conformations follows a specific sequence: chair → half-chair → twist-boat → another half-chair → inverted chair. wikipedia.org The boat conformation itself is a transition state that allows for the interconversion between two different twist-boat forms. wikipedia.org While not essential for the chair-to-chair flip, its energy is considerably lower than that of the half-chair. wikipedia.org
| Conformation | Relative Energy (approx. kJ/mol) | Key Features |
|---|---|---|
| Chair | 0 | Most stable, staggered C-H bonds, minimal strain. libretexts.org |
| Twist-Boat | ~21 | Intermediate in energy, less steric strain than the boat. aip.org |
| Boat | ~25 | Higher energy due to flagpole interactions and eclipsed bonds. savemyexams.comaip.org |
| Half-Chair | ~43 | Highest energy transition state in chair-to-chair interconversion. wikipedia.orgaip.org |
Intramolecular hydrogen bonding, the formation of a hydrogen bond between the two hydroxyl groups within the same molecule, plays a crucial role in determining the conformational preferences of this compound isomers. This interaction can significantly stabilize certain conformations, sometimes overriding the general preference for equatorial substituents.
The ability to form an intramolecular hydrogen bond depends on the relative positions of the hydroxyl groups.
cis-1,2-Cyclohexanediol : In its chair conformation, the hydroxyl groups are in adjacent axial and equatorial positions, allowing for the formation of a stabilizing intramolecular hydrogen bond. aip.orgstackexchange.com
trans-1,2-Cyclohexanediol : The diequatorial conformation allows for hydrogen bonding between the two vicinal hydroxyl groups, adopting a gauche conformation. stackexchange.com The diaxial conformation is less stable due to 1,3-diaxial interactions. stackexchange.com
cis-1,3-Cyclohexanediol : This isomer can exhibit intramolecular hydrogen bonding, which contributes to its stability. stackexchange.com The diequatorial conformer is generally considered more stable than the diaxial conformer. stackexchange.com
trans-1,3-Cyclohexanediol : This isomer is unable to form an intramolecular hydrogen bond. stackexchange.com
cis-1,4-Cyclohexanediol : Can form a stable seven-membered ring through intramolecular hydrogen bonding, which stabilizes the diaxial conformation. doubtnut.comresearchgate.net This stabilization can make the diaxial conformer more favorable than the diequatorial conformer, which cannot form such a bond. doubtnut.com
trans-1,4-Cyclohexanediol : Computational studies show that for the isolated molecule, the diequatorial conformers have similar stability, while the diaxial conformers have much higher energies. researchgate.net However, in the solid state, diaxial conformations can be preserved. researchgate.netrsc.org
The strength of this intramolecular hydrogen bonding can have a significant impact on the acidity of the cyclohexanediols. A study measuring the gas-phase acidities of the six isomers found a variation of over 11 kcal/mol, largely attributable to the balance between hydrogen bonding and geometric strain. nih.govacs.org For instance, cis-cyclohexane-1,3-diol is significantly more acidic than its trans counterpart due to the stabilizing intramolecular hydrogen bond in the cis isomer. stackexchange.com
| Isomer | Intramolecular H-Bonding Capability | Most Stable Conformation (General) |
|---|---|---|
| cis-1,2-Cyclohexanediol | Yes aip.orgstackexchange.com | Axial-equatorial chair stackexchange.com |
| trans-1,2-Cyclohexanediol | Yes (in diequatorial) stackexchange.com | Diequatorial chair quora.com |
| cis-1,3-Cyclohexanediol | Yes stackexchange.com | Diequatorial chair stackexchange.com |
| trans-1,3-Cyclohexanediol | No stackexchange.com | Diequatorial chair |
| cis-1,4-Cyclohexanediol | Yes (in diaxial) doubtnut.com | Diaxial chair (stabilized by H-bond) doubtnut.com |
| trans-1,4-Cyclohexanediol | No | Diequatorial chair researchgate.net |
Chair-Boat Interconversions and Ring Conformations
Molecular Association and Intermolecular Interactions
Beyond the intramolecular forces that dictate the conformation of a single molecule, cyclohexenediols also engage in intermolecular interactions, primarily through hydrogen bonding. These interactions govern how the molecules associate with one another in condensed phases (liquids and solids), influencing properties like melting point, solubility, and crystal structure.
The hydroxyl groups of cyclohexenediols can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks of intermolecular hydrogen bonds. The specific arrangement of these bonds is highly dependent on the conformation of the individual molecules. Different conformers will present their hydroxyl groups in different orientations, leading to distinct patterns of molecular association and potentially giving rise to polymorphism—the ability of a substance to exist in more than one crystal form. researchgate.net
For example, a study of trans-1,4-cyclohexanedimethanol, a related compound, highlighted that the orientation of the hydroxymethyl groups and the chair inversion of the ring are key factors determining intermolecular association and polymorphism. Similarly, investigations into the six isomers of cyclohexanediol revealed that the axial-equatorial isomers (cis-1,2, trans-1,3, and cis-1,4) have several conformers with significant populations. This conformational diversity can lead to a greater entropy of mixing, which may stabilize disordered plastic crystal phases. rsc.org In these phases, molecules have long-range positional order but are disordered in their orientation.
DFT calculations on dimers and trimers of cyclohexanediol isomers show that prior to aggregation, the molecules exist mainly as intramolecularly hydrogen-bonded conformers. researchgate.net In the formation of cyclic oligomers, these intramolecular bonds may be weakened or broken to facilitate stronger intermolecular hydrogen bonds. researchgate.net
Chiral Recognition and Asymmetric Synthesis Involving this compound Moieties
The chirality of certain this compound isomers makes them valuable building blocks and auxiliaries in asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically enriched form. The well-defined three-dimensional structure of the this compound moiety can be used to control the stereochemical outcome of a reaction.
cis-1,2-Cyclohexanediol, possessing two stereogenic centers, is a classic example used as a model system to understand H-bonding interactions and reactivity in more complex molecules like carbohydrates. aip.org Its rigid chair conformation and the specific orientation of its hydroxyl groups can be exploited to direct the approach of reagents in a stereoselective manner.
Derivatives of cyclohexenediols are employed in various asymmetric transformations. For instance, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates derived from cyclohexene (B86901) can produce chiral γ-benzoyloxy cycloalkenones with high enantioselectivity. rsc.orgnih.gov These products are versatile precursors for a wide range of other chiral molecules. rsc.orgnih.gov The ability to synthesize both enantiomers of these key intermediates allows for flexible strategies in the total synthesis of complex natural products. rsc.org Chiral amines, which are crucial components in many pharmaceuticals, can be synthesized via the asymmetric hydrogenation of imines, a process where chiral ligands, sometimes derived from chiral diols, play a key role in achieving high enantioselectivity. acs.org The development of membranes with chiral recognition sites, potentially incorporating moieties like cyclohexenediols, is an area of research for chiral resolutions. core.ac.uk
Advanced Spectroscopic and Computational Approaches for Structural Elucidation
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the constitution and stereochemistry of cyclohexenediol isomers. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the molecule.
In the case of substituted cyclohexanediol derivatives, such as la-methoxy-2β-hydroxy-3α-aminocyclohexane and la-methoxy-2α-hydroxy-3β-aminocyclohexane, NMR has been instrumental. cdnsciencepub.com The chemical shifts of acetyl methyl protons in their N-acetyl and O,N-diacetyl derivatives are particularly informative for assigning conformations. cdnsciencepub.com These assignments are often corroborated by a first-order analysis of the multiplet patterns of the methine protons. cdnsciencepub.com For these derivatives, the conformations are generally those predicted by fundamental conformational principles, and the coupling constants of the methine protons align with the predictions of the Karplus equation. cdnsciencepub.com
The power of NMR extends to the study of conformational equilibria. For instance, in cis-1,3-cyclohexanediol, an equilibrium exists between the diequatorial and diaxial conformations. Intramolecular hydrogen bonding is only possible in the diaxial form. liverpool.ac.uk By analyzing the infinite dilution hydroxyl chemical shift, the populations of each conformer can be calculated, providing a quantitative measure of the conformational preference. liverpool.ac.uk
Table 1: Representative NMR Data for Cyclohexanediol Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Conformational Insight |
| cis-1,3-cyclohexanediol | OH | 1.90 (infinite dilution) | - | - | Indicates equilibrium between diequatorial and diaxial conformers. liverpool.ac.uk |
| la-methoxy-2β-hydroxy-3α-aminocyclohexane derivatives | Acetyl methyl | Varies | - | - | Allows for assignment of conformation. cdnsciencepub.com |
| la-methoxy-2α-hydroxy-3β-aminocyclohexane derivatives | Methine protons | Varies | Multiplet | Follows Karplus equation | Confirms conformational assignments. cdnsciencepub.com |
| 3α-amino-la,2β-cyclohexanediol triacetate | - | - | - | - | Conformational analysis via NMR. cdnsciencepub.com |
| 3β-amino-la,2α-cyclohexanediol triacetate | - | - | - | - | Conformational analysis via NMR. cdnsciencepub.com |
This table is illustrative and specific chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound, offering a detailed fingerprint of its structure and bonding. edinst.comtriprinceton.org These methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com
For cis- and trans-1,2-cyclohexanediol (B13532), IR spectroscopy has been used to study the role of hydrogen bonding in both solid and liquid phases. akjournals.com In a CCl₄ solution, both isomers exhibit two bands in the OH stretching region: a higher frequency band around 3628 cm⁻¹ attributed to the free hydroxyl group, and a lower frequency band (3590 cm⁻¹ for cis and 3596 cm⁻¹ for trans) corresponding to the intramolecularly hydrogen-bonded hydroxyl group. akjournals.com In the solid and liquid phases, only bands associated with hydrogen bonding are observed, indicating the absence of free OH groups. akjournals.com Temperature-dependent IR studies have revealed phase transitions, particularly for the cis isomer, which displays a solid rotator phase before melting. akjournals.com
A combined experimental and computational approach using FT-IR and FT-Raman spectroscopy has been applied to analyze the vibrational spectrum of 1,2-cyclohexanedione, a related compound. asianpubs.org By assuming a Cₛ symmetry, the 42 fundamental vibrations were assigned to various modes based on their intensities and frequencies, aided by normal coordinate calculations. asianpubs.org This type of detailed vibrational analysis provides a robust foundation for understanding the structural dynamics of cyclic compounds.
In recent studies of racemic trans-1,2-cyclohexanediol, linear FTIR and Raman jet spectroscopy have shown the formation of a highly stable, S₄-symmetric heterochiral dimer. rsc.org In contrast, the enantiopure form reveals at least three distinct unsymmetric homochiral dimers. rsc.org
Table 2: Key Vibrational Frequencies (cm⁻¹) for 1,2-Cyclohexanediol (B165007) Isomers
| Isomer | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Observation |
| cis-1,2-Cyclohexanediol (B155557) | Free OH stretch | 3628 | IR (in CCl₄) | Observed in dilute solution. akjournals.com |
| Intramolecular H-bonded OH stretch | 3590 | IR (in CCl₄) | Observed in dilute solution. akjournals.com | |
| trans-1,2-Cyclohexanediol | Free OH stretch | 3628 | IR (in CCl₄) | Observed in dilute solution. akjournals.com |
| Intramolecular H-bonded OH stretch | 3596 | IR (in CCl₄) | Observed in dilute solution. akjournals.com |
Frequencies are approximate and can be influenced by the physical state and solvent.
Mass Spectrometry: Fragmentation Mechanisms and Ion Structures
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns upon ionization. msu.edu Electron ionization (EI) is a common method used to generate ions from the analyte molecule.
The mass spectra of cyclohexanediol isomers are characterized by specific fragmentation pathways that can help in their differentiation. aip.org A common initial step is the loss of a water molecule ([M-H₂O]⁺·). aip.orgcdnsciencepub.com For 1,2-cyclohexanediol, this water loss is complex, involving the "scrambling" of six hydrogen atoms: those from the 4- and 5-methylene groups and the two hydroxyl hydrogens. cdnsciencepub.comcdnsciencepub.comcapes.gov.br A less significant pathway involves a direct interaction between the two hydroxyl groups. cdnsciencepub.comcdnsciencepub.com
The resulting [M-H₂O]⁺· ion can undergo further fragmentation. In the case of 1,2-cyclohexanediol, this ion can exist as 1-cyclohexenol or 2-cyclohexenol structures. These then decompose via a retro-Diels-Alder (rDA) reaction, leading to the formation of ions such as 1,4-butadien-1-ol and 1,4-butadien-2-ol, both with a mass-to-charge ratio (m/z) of 70. aip.org For 1,3-cyclohexanediol (B1223022), the [M-H₂O]⁺· ion can form 2- and 3-cyclohexenol structures, which also fragment through rDA reactions to produce ions at m/z 70 and 54 (butadiene). aip.org
Table 3: Characteristic Mass Spectral Fragments of Cyclohexanediol Isomers
| Isomer | Precursor Ion | Fragmentation Pathway | Key Fragment Ions (m/z) | Structural Information |
| 1,2-Cyclohexanediol | M⁺· | Loss of H₂O | [M-H₂O]⁺· (98) | Initial dehydration. aip.orgcdnsciencepub.com |
| [M-H₂O]⁺· | rDA reaction | 70 | Formation of butadienol-type ions. aip.org | |
| 1,3-Cyclohexanediol | M⁺· | Loss of H₂O | [M-H₂O]⁺· (98) | Initial dehydration. aip.org |
| [M-H₂O]⁺· | rDA reaction | 70, 54 | Formation of butadienol and butadiene ions. aip.org |
The relative abundances of these fragments can be used to distinguish between isomers.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. acs.orgacs.org Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are particularly valuable for determining the absolute configuration of chiral this compound isomers.
For trans-1,2-cyclohexanediol, which exists as a pair of enantiomers ((1R,2R) and (1S,2S)), VCD spectroscopy has been employed to study its structure. acs.org By comparing the experimental VCD spectra with those predicted by computational methods, the absolute configuration of the enantiomers can be unambiguously assigned. acs.orgnih.gov
The exciton (B1674681) chirality method, a powerful application of CD, has been utilized with derivatives of (1R,2R)-trans-1,2-cyclohexanediol. capes.gov.br In this approach, two chromophores are attached to the diol. The interaction between these chromophores leads to a characteristic bisignate CD signal, the sign of which is directly related to the absolute stereochemistry of the diol backbone. capes.gov.br Fluorescence-Detected Circular Dichroism (FDCD) has also been explored as a more sensitive alternative to conventional CD for such systems. capes.gov.brresearchgate.net
Rotational Spectroscopy for Gas-Phase Conformation
Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, provides highly precise information about the geometry and conformational landscape of molecules in the gas phase, free from solvent or crystal packing effects. aip.orgcitedrive.com
This technique has been applied to study the conformational space of cis-1,2-cyclohexanediol. aip.orgcitedrive.com Computational calculations identified four low-energy conformers, and the experimental rotational spectrum revealed the presence of two of these conformers in a jet-cooled environment. aip.orgcitedrive.comresearchgate.net The non-observation of the other conformers was explained by the energy barriers for conformational conversion. aip.orgcitedrive.com By analyzing the rotational spectra of eight different isotopologues (including ¹³C and ¹⁸O substitutions), a semi-experimental equilibrium structure (rₑSE) was determined with high accuracy. aip.orgcitedrive.comresearchgate.net A significant finding from this study was that the C-O bond of the intramolecular hydrogen-bond donor is shorter than that of the acceptor, a characteristic that may serve as a new marker for hydrogen bonding in vicinal diols. aip.orgcitedrive.com
Table 4: Experimental Rotational Constants for Observed Conformers of cis-1,2-Cyclohexanediol
| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| Conformer I | 2345.6789 | 1234.5678 | 987.6543 |
| Conformer II | 2456.7890 | 1123.4567 | 1098.7654 |
Note: The values in this table are hypothetical examples to illustrate the type of data obtained from rotational spectroscopy experiments. Actual experimental values can be found in the cited literature. aip.org
Computational Chemistry for Electronic Structure and Energetics
Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in complementing and interpreting experimental spectroscopic data. nih.govresearchgate.net These calculations provide insights into the electronic structure, conformational energies, and vibrational frequencies of this compound isomers.
For all six isomers of cyclohexanediol, DFT calculations have been used to study their conformations and energetics, showing good agreement with experimental gas-phase acidities. acs.org These studies revealed that the large variation in acidity among the isomers is primarily due to the interplay between intramolecular hydrogen bonding and geometric strain. acs.org
In the context of vibrational spectroscopy, anharmonic computational approaches are essential for accurately predicting IR and VCD spectra, especially in regions like the OH stretching fundamentals and overtones. acs.orgnih.gov The generalized vibrational second-order perturbation theory (GVPT2) has been successfully applied to trans-1,2-cyclohexanediol, providing reliable assignments of the experimental spectra. acs.orgnih.gov
Computational methods are also indispensable for rotational spectroscopy studies. They are used to predict the rotational constants and dipole moments of different conformers, which guide the assignment of the experimental spectra. aip.orgresearchgate.net Two-dimensional potential energy surface scans can be performed to map the energetic landscape associated with conformational changes, such as the rotation of the hydroxyl groups. aip.orgresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a vital computational tool for investigating the electronic structure and properties of this compound isomers. mdpi.comwikipedia.org This quantum mechanical method allows for the accurate calculation of molecular geometries, conformational energies, and vibrational frequencies, providing deep insights that complement experimental findings. mdpi.comua.pt
Researchers have employed DFT to explore the complex conformational landscapes of various this compound isomers. For instance, in the study of cis-1,2-cyclohexanediol, DFT calculations were essential in identifying low-energy conformers. aip.org A computational search followed by geometry optimization and harmonic frequency calculations at the B3LYP-D3(BJ)/6-311++G(d,p) level of theory identified four key conformers within a 5 kJ mol⁻¹ energy window. aip.org This theoretical work was crucial for assigning the experimentally observed rotational spectra to specific molecular structures. aip.org Similarly, DFT methods have been applied to trans-1,2-cyclohexanediol to calculate equilibrium structures and analyze the potential energy surface related to the orientation of the hydroxyl groups. acs.orgresearchgate.net
DFT is also instrumental in understanding chemical properties, such as acidity. A study on the six isomers of cyclohexanediol used DFT to calculate the energetics of the diols and their corresponding alkoxides. researchgate.net The results showed good agreement with experimental gas-phase acidities, revealing that the significant variation in acidity (over 11 kcal/mol) is due to a balance between intramolecular hydrogen bonding and geometric strain. researchgate.net Furthermore, DFT calculations are used to predict vibrational spectra (e.g., IR spectra), which can be compared with experimental data to confirm structural assignments. mdpi.com For example, the theoretical IR spectrum for a cyclohexenyl derivative was computed using the B3LYP/6-311++G(d,p) level of theory, showing good alignment with experimental measurements. mdpi.com
The choice of functional and basis set is critical for the accuracy of DFT results. A variety of functionals, including B3LYP and M06-2X, have been utilized in studies of cyclohexenediols and related molecules, often paired with Pople-style basis sets like 6-311++G(d,p) or Def2TZVP, which include diffuse and polarization functions to properly describe hydrogen bonding and other non-covalent interactions. mdpi.comaip.orgmdpi.com
Table 1: Application of DFT Methods in this compound Analysis
| Isomer/Derivative | DFT Functional/Basis Set | Investigated Properties | Key Findings | Reference(s) |
| cis-1,2-Cyclohexanediol | B3LYP-D3(BJ)/6-311++G(d,p) | Conformational space, rotational constants | Identified four low-energy conformers; enabled assignment of experimental rotational spectra. | aip.org |
| trans-1,2-Cyclohexanediol | B3LYP | Equilibrium structures, potential energy surface | Characterized low-energy conformers and transition states for interconversion. | acs.org |
| Cyclohexanediol Isomers | DFT (unspecified) | Gas-phase acidities, conformational energetics | Explained large acidity differences through hydrogen bonding and strain. | researchgate.net |
| Cyclohexenyl derivative | B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies | Theoretical IR spectrum showed good agreement with experimental data. | mdpi.com |
Ab Initio and Molecular Mechanics Studies
Alongside DFT, ab initio and molecular mechanics (MM) methods are powerful computational strategies for elucidating the structure of this compound. These approaches are often used in tandem, leveraging the speed of molecular mechanics for broad conformational searches and the accuracy of ab initio methods for refining the energies and geometries of the most stable conformers. acs.orgbme.huresearchgate.net
A prominent example is the conformational study of a 1,2-cyclohexanediol analogue of the histo-blood group antigen, Leˣ. acs.orgbme.huresearchgate.netscispace.com In this research, the initial exploration of the vast conformational space was performed using the MM2* molecular mechanics force field. acs.orgresearchgate.netscispace.com This step efficiently identified a set of low-energy conformers. Subsequently, the geometries and relative energies of these conformers were re-evaluated and refined using the more rigorous ab initio Hartree-Fock (HF) method with a 6-31G(d) basis set. acs.orgbme.huresearchgate.net This hierarchical approach revealed that while the conformational space of the 1,2-cyclohexanediol analogue was similar to the parent molecule, the ab initio calculations provided a better differentiation between the energies of the rotamers compared to the MM2* results. acs.orgresearchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are also used independently for high-accuracy calculations. For instance, the molecular structures of all six cyclohexanediol isomers were optimized at the MP2/aug-cc-pVDZ level of theory to gain a comprehensive understanding of their conformational preferences. researchgate.net Another study on trans-1,4-cyclohexanedimethanol, a related derivative, utilized MP2 calculations to explore its full conformational space, demonstrating that bi-equatorial conformers have similar stability while bi-axial ones possess much higher energies. uc.pt These high-level calculations are crucial for understanding the subtle balance of forces, including steric repulsion and hydrogen bonding, that dictate the preferred three-dimensional structure. acs.orguc.pt
Table 2: Selected Computational Studies on Cyclohexanediol and Derivatives
| Compound | Method(s) | Purpose | Key Findings | Reference(s) |
| 1,2-Cyclohexanediol analogue | MM2* followed by HF/6-31G(d) | Conformational analysis | MM2* for initial search, ab initio for refinement; ab initio provided better energy differentiation. | acs.orgbme.huresearchgate.net |
| Six Cyclohexanediol Isomers | MP2/aug-cc-pVDZ | Structure optimization | Provided optimized molecular structures for all possible conformations of the isolated molecules. | researchgate.net |
| trans-1,4-Cyclohexanedimethanol | MP2 | Conformational space exploration | Bi-equatorial conformers are significantly more stable than bi-axial conformers. | uc.pt |
| 1,2-Cyclohexanediol | Ab initio Hartree-Fock | Systematic study of solvation | Part of a systematic study of diol molecules in polar solvents. | researchgate.net |
Thermodynamic and Kinetic Analyses from Computational Models
Computational models are extensively used to predict and analyze the thermodynamic and kinetic properties of this compound, offering insights into isomer stability, reaction pathways, and phase transitions. core.ac.uk These analyses are critical for understanding the behavior of the molecule under various conditions.
Thermodynamic stability is a key parameter investigated using computational methods. DFT and other quantum mechanical calculations can predict the relative energies of different isomers and conformers, thereby determining their thermodynamic populations. numberanalytics.com For example, computational studies on trans-1,4-cyclohexanediol have quantified the population breakdown, indicating that at equilibrium, the sample consists of approximately 66.4% bi-equatorial and 33.6% bi-axial conformers. researchgate.net This kind of analysis is vital for interpreting experimental data where multiple species may be present. Furthermore, computational thermodynamics can elucidate the driving forces behind chemical properties, such as the large differences in gas-phase acidities among cyclohexanediol isomers, which were attributed to the thermodynamic balance of intramolecular hydrogen bonding and strain. researchgate.net
Kinetic analyses focus on the energy barriers and pathways for transformations, such as conformational interconversions or chemical reactions. By locating transition state structures and calculating their energies, computational models can predict the rates of these processes. For trans-1,2-cyclohexanediol, computational studies have characterized the transition states that govern the interconversion between its low-energy conformers, providing a detailed map of its energetic landscape. acs.orgnih.gov This information is crucial for understanding the molecule's dynamic behavior. acs.org In a broader context, computational kinetics, often using DFT, can be applied to investigate reaction mechanisms, comparing different potential pathways (e.g., stepwise vs. concerted) to determine the most likely route for a given transformation. mdpi.com The combination of thermodynamic and kinetic data from computational models provides a comprehensive picture of a molecule's potential energy surface, guiding the interpretation of experimental results and the design of new chemical processes. core.ac.uknih.gov
Table 3: Examples of Computational Thermodynamic and Kinetic Analyses
| System | Computational Approach | Property Analyzed | Finding | Reference(s) |
| trans-1,4-Cyclohexanediol | Not specified | Thermodynamic conformer population | The equilibrium population is 66.4% bi-equatorial and 33.6% bi-axial. | researchgate.net |
| Cyclohexanediol Isomers | DFT | Thermodynamic gas-phase acidity | Acidity differences are governed by the balance of H-bonding and strain. | researchgate.net |
| trans-1,2-Cyclohexanediol | DFT | Kinetic barriers for conformational interconversion | Transition states connecting low-energy conformers were identified and characterized. | acs.orgnih.gov |
| General Chemical Reactions | DFT | Thermodynamic and kinetic factors | DFT can be used to calculate defect formation energies (thermodynamics) and ion migration barriers (kinetics). | numberanalytics.com |
Cyclohexenediol As a Versatile Building Block in Complex Organic Synthesis
: Precursors for Industrially Relevant Fine Chemicals and Intermediates
Cyclohexenediol, and its hydrogenated counterpart cyclohexanediol, serve as pivotal intermediates in the synthesis of a variety of industrially significant fine chemicals. These diols are key starting materials for producing dicarboxylic acids, aromatic compounds, and cyclic ketones, which are themselves foundational for polymers, pharmaceuticals, and agrochemicals. The strategic position of cyclohexanediols allows for their conversion into high-value products through reactions like oxidation and dehydrogenation.
A notable green chemistry approach involves a two-step synthesis starting from cyclohexene (B86901). The first step is the epoxidation of cyclohexene, often using hydrogen peroxide, followed by hydrolysis to yield 1,2-cyclohexanediol (B165007). researchgate.net This diol is then used as the direct precursor in subsequent transformations. researchgate.net
Synthesis of Adipic Acid and Anhydride (B1165640) Derivatives
Adipic acid is a commodity chemical of immense industrial importance, primarily used in the production of nylon. Alternative synthesis routes that avoid the nitrous oxide emissions of traditional methods are of high interest. A key greener pathway utilizes the oxidation of 1,2-cyclohexanediol. researchgate.net In this process, 1,2-cyclohexanediol, obtained from cyclohexene, undergoes oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.
The oxidation of trans-1,2-cyclohexanediol (B13532) can lead to a nearly quantitative conversion to adipic acid. jst.go.jp Various catalytic systems have been developed to facilitate this transformation efficiently. One method employs molecular oxygen as the oxidant in the presence of a ruthenium-on-alumina catalyst. unibo.it Another effective system uses a combination of 12-tungstophosphoric acid and hydrogen peroxide. jst.go.jp The reaction mechanism is proposed to proceed through several steps: (1) initial oxidation of the diol to an α-hydroxyketone, (2) nucleophilic attack of hydrogen peroxide on the carbonyl carbon, (3) a Baeyer-Villiger type rearrangement to a cyclic ester, and (4) subsequent hydrolysis and final oxidation to yield adipic acid. jst.go.jp Under certain conditions, adipic anhydride has been identified as an intermediate which can be subsequently hydrolyzed to adipic acid. unito.it
| Catalyst System | Oxidant | Key Intermediates | Reference |
|---|---|---|---|
| Ruthenium on Alumina | Molecular Oxygen (O₂) | 1,2-Cyclohexanedione | unibo.itunito.it |
| 12-Tungstophosphoric Acid | Hydrogen Peroxide (H₂O₂) | α-Hydroxyketone, Cyclic Ester | jst.go.jp |
| Keggin-type P/Mo/V Heteropolycompounds | Molecular Oxygen (O₂) | Not specified | unito.it |
| Iron-Porphyrin Complex (Theoretical) | Molecular Oxygen (O₂) | 1,6-Hexanedial (Adipic Aldehyde) | diva-portal.org |
Production of Pyrocatechol (B87986) and Related Aromatic Compounds
Pyrocatechol, also known as catechol, is an important aromatic compound used in the synthesis of pesticides, flavors, and fragrances. chemcess.com A significant synthetic route to catechol is the catalytic dehydrogenation of 1,2-cyclohexanediol. chemcess.comgoogle.com This reaction effectively aromatizes the cyclohexane (B81311) ring by removing hydrogen atoms.
Research has shown that this conversion can be achieved with high yield and selectivity. For instance, using a palladium-tellurium (Pd/Te) catalyst system at a temperature of 300 °C, 1,2-cyclohexanediol can be converted to catechol as the sole product with a 90% yield. chemcess.com Other studies have explored different catalytic systems, including nickel-based and copper-based catalysts. mdpi.com Thermodynamic analysis indicates that the dehydrogenation proceeds sequentially, potentially forming 2-hydroxy cyclohexanone (B45756) and 2-hydroxy-2-cyclohexen-1-one as intermediates before the final aromatization to catechol. mdpi.com
| Catalyst | Temperature | Yield/Selectivity | Reference |
|---|---|---|---|
| Pd/Te | 300 °C | 90% Yield | chemcess.com |
| Cu/MgO | >300 °C | Produces catechol via deep dehydrogenation | mdpi.com |
| Nickel-based | Not specified | Main product is catechol | mdpi.com |
Precursors for Cyclohexanedione and Substituted Cyclic Ketones
Cyclohexanediones are valuable intermediates, particularly in the synthesis of pharmaceuticals and other complex molecules. rsc.orgchemicalbook.com 1,4-Cyclohexanediol (B33098) serves as a direct precursor to 1,4-cyclohexanedione (B43130) through oxidation. rsc.orgdissertationtopic.net This reaction can be carried out using various oxidizing agents, including hydrogen peroxide under controlled temperatures, which can achieve yields up to 81%. evitachem.com Another method involves the use of sodium hypochlorite (B82951) in the presence of a ruthenium oxide catalyst. googleapis.com
Similarly, 1,2-cyclohexanediol can be oxidized to its corresponding diketone, 1,2-cyclohexanedione, which is a key intermediate in several reaction pathways. unito.it Furthermore, the selective, partial dehydrogenation of 1,2-cyclohexanediol can yield substituted cyclic ketones. For example, the oxygen-free dehydrogenation over Cu/MgO catalysts has been shown to produce 2-hydroxy cyclohexanone as a major product. mdpi.com
Role in the Synthesis of Chiral Compounds and Ligands
Chiral this compound derivatives, particularly enantiomerically pure forms like (1S,2S)-trans-1,2-cyclohexanediol, are highly valuable building blocks in asymmetric synthesis. sigmaaldrich.com Their C2-symmetric structure makes them excellent chiral auxiliaries and backbones for the synthesis of chiral ligands used in transition-metal-catalyzed reactions. sigmaaldrich.comrhhz.net
These diols are frequently used to synthesize chiral phosphite, diphosphite, and phosphoramidite (B1245037) ligands. rhhz.netresearchgate.net For example, novel chiral diphosphite ligands have been synthesized by reacting (1R,2R)- or (1S,2S)-trans-1,2-cyclohexanediol with chlorophosphoric acid diaryl esters. rhhz.net These ligands, when complexed with a metal such as copper, have been successfully employed in asymmetric 1,4-conjugate addition reactions, achieving up to 99% enantiomeric excess (ee). rhhz.net Similarly, diphosphite ligands derived from (1S,2S)-trans-1,2-cyclohexanediol have been used to create in situ palladium complexes that are effective in asymmetric allylic alkylation. researchgate.net The rigid and well-defined stereochemistry of the cyclohexanediol backbone is crucial for inducing high levels of stereoselectivity in these catalytic transformations.
Derivatization Chemistry of Cyclohexenediols
The two hydroxyl groups of cyclohexenediols offer reactive sites for a wide range of chemical transformations, allowing for the synthesis of diverse and highly functionalized derivatives. This derivatization is key to its utility as a versatile building block.
Synthesis of Functionalized this compound Derivatives
The functionalization of cyclohexenediols can be achieved through various reactions targeting the hydroxyl groups or the double bond (in the case of this compound).
Esterification: The hydroxyl groups readily react with acyl chlorides or carboxylic acids to form esters. For instance, (1S,2S)-trans-1,2-cyclohexanediol reacts with 4-vinylbenzoyl chloride to produce (1S,2S)-1,2-cyclohexanediyl bis(4-vinylbenzoate). chemicalbook.comsigmaaldrich.com This reaction adds new functional groups to the diol scaffold. Esterification is also a key step in enzymatic kinetic resolution, where lipases can selectively acylate one enantiomer of a racemic diol, allowing for the separation of enantiomers. google.comgoogle.com
Ether Synthesis: The hydroxyl groups can be converted into ethers. A notable example is the synthesis of trans-1,2-diol monosilyl ether derivatives. harvard.edunih.gov This involves the protection of one hydroxyl group as a bulky silyl (B83357) ether, such as a tert-butyldiphenylsilyl (TBDPS) ether, which allows for the selective reaction at the remaining hydroxyl group. nih.gov
Radical Cyclization: this compound derivatives can be used as precursors for constructing more complex polycyclic systems. In one strategy, a cyclohexadiene diol is converted to an epoxide, which is then opened with a nucleophile containing a vinyl or aryl halide. The resulting functionalized diol is then subjected to radical cyclization conditions (e.g., using nBu₃SnH) to form highly functionalized bicyclic compounds. thieme-connect.com
| Starting Material | Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| (1S,2S)-trans-1,2-Cyclohexanediol | Esterification | 4-Vinylbenzoyl chloride | Dibenzoate Ester | chemicalbook.comsigmaaldrich.com |
| Cyclohexene diol | Enzymatic Transesterification | Vinyl ester, Lipase | Optically Active Monoacetate | google.comgoogle.com |
| Cyclic Ketone (via enol ether) | Silyl Ether Formation & Epoxidation | TBDPS-Cl, Shi Epoxidation | trans-Diol Monosilyl Ether | harvard.edunih.gov |
| Cyclohexadiene diol derivative | Radical Cyclization | nBu₃SnH, AIBN | Functionalized Bicyclic Compound | thieme-connect.com |
Exploration of Novel Derivatives for Material Science Applications
The rigid, stereochemically-defined structure of this compound makes it an attractive scaffold for the development of novel molecules and macromolecules with tailored properties for material science. Researchers have explored its incorporation into various functional materials, including advanced polymers and liquid crystals, to enhance thermal stability, mechanical strength, and confer specific electro-optical properties.
The diol functionality of this compound isomers provides reactive sites for polymerization, making them valuable monomers. ontosight.ai Their cyclic nature imparts rigidity to the polymer backbone, which can significantly influence the material's final characteristics. This has led to the investigation of this compound derivatives in the synthesis of polyesters, polyurethanes, epoxy resins, and specialized hybrid materials. ontosight.aiontosight.ai
Advanced Polymer Formulations
The incorporation of this compound derivatives into polymer chains is a key strategy for developing materials with enhanced performance profiles. The cycloaliphatic ring structure is leveraged to create polymers with improved thermal and mechanical properties compared to their linear aliphatic counterparts.
One significant area of research is the use of these derivatives in condensation polymerization. A notable example is the creation of hybrid organic-inorganic materials. Trans-cyclohexanediol Isobutyl Polyhedral Oligomeric Silsesquioxane (POSS) is a hybrid molecule where a trans-cyclohexanediol group is attached to one corner of an inorganic silsesquioxane cage. hybridplastics.com This derivative acts as a monomer in condensation polymerizations, where its rigid structure helps to restrict polymer chain motion, thereby increasing the strength, toughness, and heat deflection temperature (HDT) of the resulting polymer. hybridplastics.com
Research Findings: Properties of Trans-cyclohexanediol Isobutyl POSS
This interactive table details the key properties of a specific cyclohexanediol derivative used to enhance polymer performance.
| Property | Value/Description | Reference |
|---|---|---|
| Formula Weight | 959.68 | hybridplastics.com |
| Appearance | White powder | hybridplastics.com |
| Thermal Stability (5% wt loss) | 255˚C | hybridplastics.com |
| Functionality | Monomer for condensation polymerization | hybridplastics.com |
| Effect on Polymers | Increases strength, toughness, and HDT by limiting chain motion | hybridplastics.com |
| Resin Solubility | Polyethers and polyalcohols | hybridplastics.com |
Furthermore, cyclohexanediol derivatives have been used to create crosslinked poly(orthosilicate) networks. dntb.gov.uaamanote.com These materials represent another class of polymers where the diol's structure is fundamental to the final network properties. Research has also been conducted on creating novel biocompatible copolyesters through the melt polycondensation of 1,4-cyclohexanediol with other monomers like dodecanedioic acid and polyethylene (B3416737) glycol, catalyzed by agents such as Titanium (IV) isopropoxide. iaamonline.org The resulting polymers are investigated for their structural, thermal, and biological properties. iaamonline.org
Data Table: this compound-Based Polymer Derivatives and Applications
This interactive table summarizes various polymer types derived from this compound and their applications in material science.
| Polymer Type | Derivative/Monomer Used | Potential Application Area | Key Properties Conferred by this compound | Reference |
|---|---|---|---|---|
| Hybrid Thermoplastics | Trans-cyclohexanediol Isobutyl POSS | High-strength composites, biomedical tissue scaffolds | Enhanced mechanical strength, toughness, thermal stability | hybridplastics.com |
| Epoxy Resins | 1,2-Cyclohexanediol, 4-oxiranyl- | Advanced coatings, adhesives | Specific mechanical, thermal, and chemical properties | ontosight.ai |
| Polyesters | 1,4-Cyclohexanediol | Textiles, plastics, composite materials, smart films | Improved thermal stability, mechanical properties, biocompatibility | ontosight.aiiaamonline.orgnih.gov |
| Crosslinked Poly(orthosilicate)s | Cyclohexanediol derivatives | Swellable materials, functional networks | Controlled network and swelling properties | dntb.gov.uaamanote.com |
Liquid Crystals and Functional Materials
The well-defined stereochemistry and rigid geometry of this compound isomers make them valuable building blocks for molecules designed for liquid crystal applications. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular arrangement can be controlled by external fields, making them essential for displays and sensors. kdfeddersen.comuni-stuttgart.de
Research has indicated that cis-1,4-cyclohexanediol is an important intermediate for synthesizing new liquid crystal electromechanical materials. google.com The specific "bent" or "V-shaped" geometry that can be derived from certain this compound isomers is crucial for the formation of some advanced liquid crystal phases, such as bent-core liquid crystals. psu.edu These materials are of significant interest for their unique polar ordering and potential applications in fast-switching electro-optic devices and nonlinear optics. psu.edu The incorporation of a rigid, non-aromatic cyclic unit like this compound allows for fine-tuning of the molecular shape, which is a critical parameter for dictating the type of liquid crystalline phase and its temperature range. uni-stuttgart.de
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Sustainable Production
The pursuit of green chemistry principles has spurred intensive research into sustainable methods for producing cyclohexenediol. The focus is on replacing traditional, often hazardous and energy-intensive, chemical routes with more environmentally benign catalytic systems. Key areas of development include biocatalysis, heterogeneous catalysis, and electrocatalysis.
Biocatalytic and Chemoenzymatic Systems: Engineered enzyme cascades are emerging as powerful tools for sustainable chemical synthesis. nih.gov Researchers have successfully developed a one-pot biocatalytic process for converting cyclohexane (B81311) to 1,6-hexanediol (B165255) using a microbial consortium of three engineered E. coli cell modules. rsc.org This method operates under mild conditions, offering a promising alternative to the hazardous, multi-step industrial process. rsc.org Similarly, chemoenzymatic cascades, which combine the selectivity of enzymes with the reactivity of chemical catalysts, are being explored. For instance, complex enzyme cascades within E. coli have been compartmentalized to work concurrently with a metathesis catalyst to produce cycloalkenes from renewable resources like oleic acid. nih.gov
Lipases are also being employed for the stereoselective synthesis of this compound derivatives. Extracellular lipases from Bacillus subtilis have been used for the kinetic resolution of (rac)-trans-1,2-diacetoxycyclohexane, yielding enantiopure (R,R)- and (S,S)-cyclohexane-trans-1,2-diol with over 99% enantiomeric excess. nih.gov The stereoselective acetylation of meso-2,2-dimethyl-1,3-cyclohexanediol using lipases is another strategy to produce optically active monoesters, which are valuable chiral building blocks. nih.govacs.org
Heterogeneous Catalysis: There is a significant trend towards using heterogeneous catalysts, which are easily separable and recyclable, reducing waste and production costs. Iron-based catalysts, in particular, are gaining traction as a cost-effective and low-toxicity alternative to noble metals. mdpi.com Supported iron oxide catalysts have been shown to be effective in various organic transformations. mdpi.com Another notable example is the use of RANEY® Ni, a well-established industrial catalyst, for the two-step conversion of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (B33098) with yields up to 86.5%. rsc.org
Zeolite catalysts, such as H-ZSM-5, have proven effective for the hydrolysis of cyclohexene (B86901) oxide to produce 1,2-cyclohexanediol (B165007) with yields of 88.6% under mild conditions. researchgate.net Research into novel catalyst supports, like bentonite (B74815) clay functionalized with metals such as vanadium and chromium, is also underway to improve the epoxidation of cyclohexene, a key step in some synthesis routes. researchgate.net Polyselenide has been developed as an efficient and recyclable catalyst for the dihydroxylation of cyclohexene, uniquely allowing the use of molecular oxygen as a supplementary oxidant through a free-radical mechanism. sioc-journal.cn
Electrocatalysis and Photocatalysis: Electro-assisted methods offer a path to conduct reactions under ambient conditions, reducing energy consumption. A recent study demonstrated the selective oxidation of cyclohexene to 1,2-cyclohexanediol using a tailored bimetallic catalyst, which enhances the formation of reactive *OOH radicals. acs.org Photocatalytic systems are also being investigated for the dihydroxylation of olefins using water as the oxidant at room temperature, representing an economically attractive and green route for diol synthesis. researcher.life
Table 1: Comparison of Emerging Catalytic Systems for this compound Production
| Catalytic System | Catalyst Type | Substrate | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Microbial Consortium | Biocatalyst (E. coli) | Cyclohexane | 1,6-Hexanediol | One-pot synthesis, mild conditions, sustainable | rsc.org |
| RANEY® Ni | Heterogeneous | 2,6-dimethoxybenzoquinone | 1,4-Cyclohexanediol | High yield (86.5%), uses renewable lignin-derived substrate | rsc.org |
| Bimetallic (Fe-based) | Electrocatalyst | Cyclohexene | 1,2-Cyclohexanediol | Ambient conditions, high selectivity, energy-efficient | acs.org |
| H-ZSM-5 | Heterogeneous (Zeolite) | Cyclohexene Oxide | 1,2-Cyclohexanediol | High yield (88.6%), mild conditions, reusable catalyst | researchgate.net |
| Lipases (B. subtilis) | Biocatalyst (Enzyme) | (rac)-trans-1,2-diacetoxycyclohexane | Enantiopure (R,R)- & (S,S)-trans-1,2-cyclohexanediol | High enantioselectivity (>99% ee), preparative scale | nih.gov |
| Polyselenide | Polymeric | Cyclohexene | trans-1,2-Cyclohexanediol (B13532) | Recyclable, allows use of O2 as co-oxidant | sioc-journal.cn |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the synthesis and reactivity of this compound and its derivatives. These models provide insights into reaction mechanisms, catalyst behavior, and molecular properties at an atomic level, accelerating the design of more efficient chemical processes.
Mechanism Elucidation and Catalyst Design: DFT calculations have been instrumental in elucidating complex reaction pathways. For example, studies on the electro-oxidation of cyclohexene to 1,2-cyclohexanediol revealed that modifications in the coordination environment of a bimetallic catalyst's active site enhance the formation of Fe-*OOH species, which are key to the reaction's high selectivity. acs.org Similarly, DFT has been used to model the stepwise mechanism of cyclohexane oxidation to 1,2-cyclohexanediol catalyzed by an iron-porphyrin complex, providing detailed energetic information about the transition states. diva-portal.org This fundamental understanding allows for the rational design of catalysts with improved performance.
Predictive Reactivity and Stability: Computational models are used to predict the reactivity of molecules through descriptors like chemical potential, hardness, and electrophilicity. mdpi.com The Molecular Electrostatic Surface Potential (MESP) can be calculated to identify the most probable sites for electrophilic and nucleophilic attack, guiding synthetic strategies. mdpi.comscirp.org Such analyses are crucial for predicting how this compound will behave in different chemical environments and for designing derivatization reactions. mdpi.com Furthermore, computational methods can assess the stability of different molecular conformations, such as the various chair conformations of 1,2-cyclohexanediol, which is vital for understanding its stereochemical outcomes in reactions. diva-portal.org
Redesigning Biomolecules: Beyond small-molecule catalysis, computational design is being applied to biomolecules. In one study, the ligand-binding pocket of the E. coli ribose-binding protein (RbsB) was computationally redesigned to recognize non-natural ligands like 1,3-cyclohexanediol (B1223022) and cyclohexanol. nih.gov While challenges related to protein stability and misfolding remain, this research affirms that computational design combined with high-throughput screening can successfully alter protein specificity, opening avenues for developing novel biosensors and biocatalysts. nih.gov
Table 2: Applications of Computational Modeling in this compound Research
| Computational Method | Application Area | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Catalyst Mechanism | Elucidated the role of Fe-*OOH species in selective electro-oxidation of cyclohexene. | acs.org |
| DFT | Reaction Pathway Analysis | Modeled the stepwise oxidation of cyclohexane, determining energies of intermediates and transition states. | diva-portal.org |
| DFT | Reactivity Prediction | Calculated chemical reactivity descriptors (hardness, chemical potential) and MESP to identify reactive sites. | mdpi.comscirp.org |
| Computational Redesign | Protein Engineering | Predicted mutations in a protein binding pocket to switch ligand specificity from ribose to 1,3-cyclohexanediol. | nih.gov |
| QSAR Analysis | Predictive Modeling | Used to develop models that predict pharmacokinetic and toxicity parameters for new chemical entities. | nih.gov |
Exploration of New Derivatization Pathways and Applications in Specialty Chemicals
This compound's di-functional nature makes it a versatile building block for a wide range of specialty chemicals. Current research is focused on developing novel derivatization pathways to access complex molecules with applications in pharmaceuticals, polymers, and fine chemicals.
Intermediates for Pharmaceuticals and Bioactive Molecules: Optically active this compound derivatives are valuable intermediates for synthesizing physiologically active compounds. google.com For example, they are used to produce chiral building blocks for drugs like compactin, a hyperlipidemia therapeutic agent. google.com They also serve as precursors for vitamin D analogues and other complex molecules targeted for treating diseases like cancer and osteoporosis. google.com.na The synthesis of cyclohexanetetrols, a class of natural products with known bioactivity, from this compound precursors further highlights their importance in medicinal chemistry. mdpi.com
Monomers for Advanced Polymers: Cyclohexanediols are utilized as monomers in the production of high-performance polymers. 1,4-Cyclohexanediol is an intermediate in the synthesis of polyesters, polyurethanes, and polycarbonates used in plastics and textiles. ontosight.ai Research is also exploring the use of cyclohexanediol-based ligands in catalysis; for instance, titanium(IV) complexes anchored on silsesquioxane and containing a cyclohexanediol (CHD) moiety have been used to catalyze the polymerization of ethylene, producing specialty low molecular weight polyethylene (B3416737). vot.pl
Synthesis of Fine and Specialty Chemicals: The conversion of cyclohexanediols into other valuable chemical intermediates is an active area of research. It is a key intermediate for producing fine chemicals such as pyrocatechol (B87986), adipaldehyde, and 1,2-dichlorocyclohexane. sioc-journal.cn Recent advances in catalysis have enabled novel tandem reactions, such as the acceptorless dehydrogenation- ontosight.ai-hydride shift cascade, to convert 1,2-diols into functionalized acyl-cyclohexene products in high yields. acs.org Chemoenzymatic methods are employed to convert cyclohexanediol precursors into versatile chiral building blocks like both enantiomers of 3-hydroxy-2,2-dimethylcyclohexanone. nih.govacs.org These pathways expand the chemical space accessible from this compound, enabling the creation of new materials and molecules.
Table 3: Derivatization of this compound and Applications in Specialty Chemicals
| This compound Precursor | Derivative | Application Area | Reference |
|---|---|---|---|
| Optically active cyclohexene diol | Chiral elements | Intermediate for compactin (hyperlipidemia drug) and occidol (sesquiterpene) | google.com |
| Cyclohexanone (B45756) derivatives (from cyclohexanediol) | Vitamin D-A-ring fragments | Pharmaceutical synthesis (e.g., for psoriasis, cancer) | google.com.na |
| 1,4-Cyclohexanediol | Monomer | Production of polyesters, polyurethanes, polycarbonates | ontosight.ai |
| Cyclohexanediol-isobutyl-POSS | Ligand for Ti(IV) catalyst | Synthesis of specialty low molecular weight polyethylene | vot.pl |
| 1,2-Cyclohexanediols | Acyl-cyclohexenes | Fine chemical synthesis via tandem catalytic cascade | acs.org |
| meso-2,2-Dimethyl-1,3-cyclohexanediol | (R)- and (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Versatile chiral building blocks for organic synthesis | nih.govacs.org |
Q & A
Q. What are the standard synthetic routes for cyclohexenediol, and how do reaction conditions influence yield and stereochemistry?
this compound synthesis often involves catalytic hydrogenation of aromatic precursors or dihydroxylation of cyclohexene derivatives. For example, monoacetate intermediates (e.g., this compound monoacetate) are alkylated using reagents like isopropenylmagnesium bromide, with NiCl₂(tpp)₂ as a catalyst, achieving yields up to 95% while minimizing regioisomers . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect stereoselectivity and purity. Characterization via NMR and HPLC is recommended to confirm regio- and stereochemical outcomes .
Q. How can researchers validate the purity and structural identity of synthesized this compound derivatives?
Combine spectroscopic methods (¹H/¹³C NMR, IR) to verify functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, use HPLC with a polar stationary phase (e.g., C18 column) and UV detection. Cross-reference melting points and optical rotation data with literature values . Novel compounds require elemental analysis (C, H, O) to confirm composition .
Q. What experimental design considerations are critical for optimizing this compound synthesis scalability?
Prioritize solvent selection (e.g., THF for Grignard reactions), catalyst loading (e.g., 5 mol% NiCl₂(tpp)₂), and stepwise purification (e.g., column chromatography after alkylation). Use fractional distillation or recrystallization for intermediates. Pilot studies should test air/moisture sensitivity and exothermicity risks .
Advanced Research Questions
Q. How can stereochemical contradictions in this compound derivatives be resolved during data interpretation?
Conflicting NMR signals may arise from dynamic stereoisomerism or impurities. Use variable-temperature NMR to detect conformational exchange. Chiral chromatography (e.g., Chiralcel OD-H) or X-ray crystallography can resolve enantiomeric ratios. Computational modeling (DFT) aids in assigning absolute configurations .
Q. What statistical approaches are suitable for analyzing discrepancies in this compound’s catalytic activity across studies?
Apply multivariate regression to isolate variables (e.g., catalyst type, solvent polarity). For small datasets, use non-parametric tests (Mann-Whitney U) to compare yields. Meta-analyses of published data should account for heterogeneity via random-effects models . Report confidence intervals and effect sizes to contextualize contradictions .
Q. How do competing reaction pathways in this compound functionalization impact mechanistic hypotheses?
Kinetic isotopic effects (KIEs) and trapping experiments (e.g., radical inhibitors) identify intermediates. For example, in Jones oxidation of this compound derivatives, competing epoxidation vs. ketone formation pathways can be probed using ¹⁸O labeling. Time-resolved FTIR monitors transient species .
Q. What methodologies address low reproducibility in this compound-based coupling reactions?
Document exact reagent grades (e.g., anhydrous ZnCl₂) and moisture-free techniques. Use internal standards (e.g., deuterated analogs) in GC-MS quantification. Collaborate with independent labs for cross-validation. Pre-register protocols on platforms like Open Science Framework to reduce bias .
Methodological Resources
- Stereochemical Analysis : X-ray crystallography (Cambridge Structural Database), circular dichroism .
- Data Contradiction Workflow : Apply the PRISMA framework for systematic reviews, emphasizing outlier analysis .
- Ethical Reporting : Align with ACS Ethical Guidelines for non-selectively omitting negative data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
